N-(4-hydroxyphenyl)-3-methylbutanamide
Overview
Description
N-(4-hydroxyphenyl)-3-methylbutanamide is a compound that is structurally related to Glycin or N-(4-hydroxyphenyl)glycine . Glycin is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .
Scientific Research Applications
1. Cyclopropanecarboxamides Synthesis
The base-catalyzed cyclization of N-(4-hydroxyphenyl)-3-methylbutanamide leads to the formation of cyclopropanecarboxamides, offering a new approach to synthesize these compounds. This reaction, utilizing lithium diisopropylamide (LDA) and diphenyl phosphorochloridate (DPPCl), demonstrates the chemical versatility of this compound in organic synthesis (Mekhael et al., 2011).
2. Matrix Metalloproteinase Inhibitor Development
The derivative of this compound, CGS 27023A, has been identified as a potent matrix metalloproteinase inhibitor. This highlights its potential in the development of novel therapeutic agents targeting matrix metalloproteinases, which play a crucial role in various diseases, including cancer (Wagner et al., 2009).
3. Cancer Prevention in Animal Models
This compound has shown promise in preventing primary and metastatic tumors in animal models. Its efficacy in inhibiting the development of prostate carcinomas in Lobund-Wistar rats indicates its potential as a chemopreventive agent in cancer research (Pollard et al., 1991).
4. Anticonvulsant and Pain-Attenuating Properties
This compound and its derivatives have demonstrated anticonvulsant activities and pain-attenuating properties. The modification of the N-benzylamide site in these derivatives influences their pharmacological activity, suggesting their potential in developing new anticonvulsant drugs (King et al., 2011).
5. Chemoprevention in Various Cancers
Research has indicated the effectiveness of this compound in the chemoprevention of various cancers, including mammary and urinary bladder carcinomas. These findings are significant for cancer research, highlighting the compound's potential in preventing cancer development (McCormick et al., 1982).
Future Directions
N-(4-hydroxyphenyl)-3-methylbutanamide and its related compounds have potential for future research and applications. For instance, fenretinide has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . Additionally, new lipid-based formulations and inhibition of cytochrome P450 (CYP) metabolism could be viable options to increase exposure in the future .
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-3-methylbutanamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has been found to inhibit the growth of these cells .
Mode of Action
Fenretinide interacts with its targets by inducing cell growth inhibition through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell growth through differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is known that fenretinide and its metabolites can inhibit the activities of several enzymes, including β-carotene oxygenase 1, stearoyl-coa desaturase 1, and dihydroceramide δ4-desaturase 1 .
Pharmacokinetics
The pharmacokinetics of Fenretinide have been studied in rats and mice . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hours . Fenretinide and its metabolites were found to be more abundant than the intact drug in most tissues 24 hours after the intravenous dose .
Result of Action
The molecular and cellular effects of Fenretinide’s action include the inhibition of cell growth through the induction of apoptosis . This results in cell death, which contributes to its anticancer effects .
Action Environment
The action, efficacy, and stability of Fenretinide can be influenced by environmental factors. For instance, Fenretinide and its analogs are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the storage and handling conditions of Fenretinide can significantly impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)-3-methylbutanamide has been reported to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction suggests that the compound may play a role in lipid metabolism, particularly in the synthesis of ceramides .
Cellular Effects
The compound has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity . This suggests that this compound may influence cell function by modulating membrane properties .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of reactive oxygen species (ROS) . The compound is known to induce ROS, which have been associated with its inhibitory effect on SARS-CoV-2 entry .
Metabolic Pathways
This compound is involved in lipid metabolism due to its interaction with DEGS1
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-11(14)12-9-3-5-10(13)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPBLAFQZXIWSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356880 | |
Record name | N-(4-hydroxyphenyl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723755-75-7 | |
Record name | N-(4-hydroxyphenyl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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